3-(4,4-difluorocyclohexyl)-2-hydroxypropanoic acid
Description
3-(4,4-Difluorocyclohexyl)-2-hydroxypropanoic acid is a chiral carboxylic acid derivative characterized by a hydroxyl group at the C2 position and a 4,4-difluorocyclohexyl substituent at the C3 position of the propanoic acid backbone.
Properties
IUPAC Name |
3-(4,4-difluorocyclohexyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O3/c10-9(11)3-1-6(2-4-9)5-7(12)8(13)14/h6-7,12H,1-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADNKUFAWITBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(C(=O)O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4,4-difluorocyclohexyl)-2-hydroxypropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,4-difluorocyclohexanone.
Reaction with Aldehyde: The 4,4-difluorocyclohexanone is then reacted with an appropriate aldehyde under basic conditions to form the corresponding aldol product.
Reduction: The aldol product is subsequently reduced to yield the desired this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-(4,4-Difluorocyclohexyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxy group to an alkane or other functional groups.
Substitution: The difluorocyclohexyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4,4-Difluorocyclohexyl)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4,4-difluorocyclohexyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The difluorocyclohexyl group may enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. The hydroxypropanoic acid backbone can participate in hydrogen bonding and other interactions that contribute to the compound’s overall effect.
Comparison with Similar Compounds
2-(4-Cyanophenyl)-3-(4,4-Difluorocyclohexyl)Propanoic Acid (3ha)
- Structure: Features a 4-cyanophenyl group at C2 and a 4,4-difluorocyclohexyl group at C3 .
- Key Differences: The cyano (-CN) group at C2 introduces strong electron-withdrawing effects, increasing acidity (pKa ~1.5–2.5) compared to the hydroxyl group in the target compound (pKa ~3.0–4.0). The sulfur-containing substituent in 3ha (C15H16NSO2) may enhance binding to metal ions or enzymes.
- Applications: Used as an intermediate in organocatalysis or materials science due to its electron-deficient aromatic system.
Fmoc-(S)-2-Amino-3-(4,4-Difluorocyclohexyl)Propanoic Acid
- Structure: Contains an Fmoc-protected amino group at C2 and a 4,4-difluorocyclohexyl group at C3 .
- Key Differences: The Fmoc group (9-fluorenylmethoxycarbonyl) enables use in solid-phase peptide synthesis, contrasting with the hydroxyl group’s role in hydrogen bonding. Higher molecular weight (C24H27F2NO4 vs. C9H14F2O3) reduces aqueous solubility but improves stability in organic solvents.
- Applications: Critical in peptide drug development for protecting amino groups during coupling reactions.
2-(3-Hydroxycyclohexyl)-2-Methylpropanoic Acid
- Structure : Substitutes the difluorocyclohexyl group with a 3-hydroxycyclohexyl moiety and adds a methyl group at C2 .
- Key Differences :
- The hydroxyl group on the cyclohexane ring increases polarity, reducing logP (estimated 1.2 vs. 2.5 for the target compound).
- Lack of fluorine diminishes metabolic resistance but improves biodegradability.
- Applications: Potential use in polymer chemistry or as a precursor for ester derivatives.
Comparative Data Table
Research Findings and Implications
- Metabolic Stability: The 4,4-difluorocyclohexyl group in the target compound enhances resistance to oxidative metabolism compared to non-fluorinated analogs like 2-(3-hydroxycyclohexyl)-2-methylpropanoic acid .
- Synthetic Utility: The hydroxyl group in the target compound facilitates stereoselective reactions, whereas the Fmoc derivative’s amino protection is critical for peptide chain elongation .
- Solubility Challenges : The lipophilic difluorocyclohexyl group reduces aqueous solubility, necessitating formulation strategies for pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
